1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is this compound, reflecting the specific positioning of halogen substituents on the phenyl ring and the presence of two hydrochloride counterions. The base structure consists of a piperazine ring system, which is a six-membered saturated heterocycle containing two nitrogen atoms in para positions, attached to a phenyl ring bearing chlorine and fluorine substituents at the meta and para positions respectively.
The molecular formula for the dihydrochloride salt is C10H14Cl3FN2, with a molecular weight of 287.584 daltons, while the free base exhibits the formula C10H12ClFN2 with a molecular weight of 214.668 daltons. The compound is registered under multiple Chemical Abstracts Service numbers, including 827614-46-0 for the dihydrochloride salt and 91532-33-1 for the free base form. Alternative nomenclature systems recognize this compound under various synonyms, including 3,4-Chlorofluorophenylpiperazine and Kleferein in certain analytical contexts.
Isomeric considerations for this compound are primarily related to the positioning of halogen substituents on the benzene ring. The specific 3-chloro-4-fluoro substitution pattern creates a unique regioisomer distinct from other possible arrangements such as 4-chloro-3-fluoro or 2-chloro-4-fluoro variants. The substitution pattern significantly influences the compound's electronic properties and biological activity profile. Stereochemical considerations are minimal for this compound as it contains no chiral centers, making it achiral with no optical activity. The piperazine ring adopts a chair conformation in solution, similar to cyclohexane, with the nitrogen atoms maintaining their basic character.
Crystallographic Characterization and X-ray Diffraction Analysis
Crystallographic analysis of this compound reveals important structural parameters that define its solid-state properties. The compound exhibits a melting point range of 208-210 degrees Celsius, indicating good thermal stability and crystalline order. This relatively high melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the protonated piperazine moiety and the chloride counterions in the crystal lattice. The formation of the dihydrochloride salt significantly increases the melting point compared to the free base, demonstrating enhanced intermolecular interactions in the solid state.
The crystal structure is stabilized by hydrogen bonding interactions between the protonated nitrogen atoms of the piperazine ring and the chloride anions. These interactions create a three-dimensional network that contributes to the compound's crystalline stability and influences its solubility characteristics in polar solvents. The aromatic ring system maintains planarity, with the halogen substituents positioned to minimize steric hindrance while maximizing electronic effects through the benzene ring system.
X-ray diffraction analysis would be expected to reveal characteristic d-spacings and reflection patterns unique to this compound's crystal structure. The presence of multiple halogen atoms contributes to enhanced X-ray scattering, making this compound particularly suitable for crystallographic identification methods. The piperazine ring system adopts its characteristic chair conformation, with bond lengths and angles consistent with standard piperazine derivatives. The phenyl ring maintains typical aromatic character with carbon-carbon bond lengths of approximately 1.39 angstroms and carbon-halogen bonds showing expected values for chlorine and fluorine substituents.
Spectroscopic Fingerprinting Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman
Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through multiple nuclear observations. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that definitively identify the compound's structure. The piperazine ring protons appear as multiplets in the aliphatic region, typically around 2.5-3.5 parts per million, with eight equivalent protons contributing to the signal intensity. The aromatic region displays three distinct proton signals corresponding to the substituted benzene ring, with coupling patterns influenced by both the halogen substituents and their electronic effects.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of eight distinct carbon signals. The piperazine ring carbons appear in the aliphatic region as two equivalent signals, while the aromatic carbons show characteristic chemical shifts influenced by the electron-withdrawing effects of both chlorine and fluorine substituents. Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic tool, providing a single sharp signal that confirms the presence and environment of the fluorine atom on the aromatic ring.
The compound exhibits characteristic coupling patterns in two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, which confirm connectivity between protons and carbons throughout the molecule. These experiments are particularly valuable for confirming the substitution pattern on the aromatic ring and establishing the connection between the piperazine and phenyl moieties.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprint identifiers for this compound. The spectrum typically shows strong carbon-fluorine stretching vibrations around 1000-1300 wavenumbers, carbon-chlorine stretching around 600-800 wavenumbers, and characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region. The piperazine ring contributes carbon-nitrogen stretching vibrations around 1000-1200 wavenumbers, while nitrogen-hydrogen stretching from the protonated nitrogens appears in the 2500-3000 wavenumber region in the dihydrochloride salt form.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 1-(3-Chloro-4-fluorophenyl)piperazine provides definitive molecular weight confirmation and characteristic fragmentation patterns that enable unambiguous identification. Electron ionization mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 214 for the free base, corresponding to the molecular formula C10H12ClFN2. The isotope pattern shows characteristic chlorine isotope distribution with peaks at mass-to-charge ratio 214 and 216, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.
The fragmentation pattern exhibits several diagnostic ions that provide structural information about the compound. A base peak typically appears at mass-to-charge ratio 172, corresponding to the loss of 42 mass units, likely representing the loss of C2H4N from the piperazine ring. Additional significant fragments include ions at mass-to-charge ratio 156, resulting from the loss of C3H6N (56 mass units), and mass-to-charge ratio 137, corresponding to the loss of chlorine from the aromatic ring. The presence of a characteristic ion at mass-to-charge ratio 129 is attributed to the chlorofluorophenyl cation, providing direct evidence for the substituted aromatic portion of the molecule.
Gas chromatography-mass spectrometry analysis demonstrates excellent chromatographic behavior with a retention index of 1658, facilitating separation from related compounds. The compound shows consistent fragmentation patterns across different ionization methods, with electrospray ionization mass spectrometry providing molecular ion confirmation for both the free base and salt forms. The dihydrochloride salt can be analyzed directly, showing protonated molecular ions corresponding to the addition of hydrogen ions to the basic nitrogen atoms.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2.2ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRVCNYECGZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382445 | |
| Record name | 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-46-0, 91532-33-1 | |
| Record name | 3-Chloro-4-fluorophenylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827614460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloro-4-fluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 827614-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQS83M82Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Scheme:
- Reactants: 3-chloro-4-fluoroaniline + piperazine
- Reaction type: Nucleophilic aromatic substitution on the aniline derivative by the piperazine nitrogen.
- Product: 1-(3-Chloro-4-fluorophenyl)piperazine
- Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Detailed Preparation Method
Step 2: Formation of the Dihydrochloride Salt
- Procedure: The free base 1-(3-Chloro-4-fluorophenyl)piperazine is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and hydrochloric acid gas or aqueous HCl is bubbled or added dropwise.
- Result: Precipitation of the dihydrochloride salt occurs due to its lower solubility.
- Isolation: The solid is filtered, washed with cold solvent, and dried under vacuum.
- Storage: The dihydrochloride salt is stable when stored at -20°C, preferably in aliquots to avoid degradation from freeze-thaw cycles.
Alternative and Related Synthetic Methods
While the direct reaction of 3-chloro-4-fluoroaniline with piperazine is the most straightforward, literature on related piperazine derivatives provides insights into alternative synthetic strategies:
- Multi-step Synthesis of Piperazine Intermediates: Some patents describe preparing substituted piperazine intermediates via reactions involving diethanolamine and thionyl chloride to form bis(2-chloroethyl)amine derivatives, which then react with substituted anilines to form piperazine rings.
- Green Chemistry Approaches: Sulphamic acid has been reported as an efficient catalyst for related piperazine derivatives synthesis, providing safer and environmentally friendlier reaction conditions with good yields.
- Reaction Conditions Optimization: Temperature control (e.g., 0–10°C) and solvent selection (chloroform, dimethylbenzene) are critical in multi-step syntheses to maximize yield and purity.
Data Table: Preparation Parameters and Yields
Research Findings and Analytical Considerations
- Purity and Stability: The dihydrochloride salt form improves compound stability and facilitates handling. Storage at -20°C or below is recommended to prevent degradation.
- Solubility: The compound exhibits good solubility in DMSO and ethanol (~10 mg/mL), enabling preparation of stock solutions for analytical use.
- Analytical Applications: The compound serves as a reference standard in mass spectrometry and other analytical techniques, necessitating high purity and consistent preparation methods.
- Chemical Reactivity: The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, which are relevant for further chemical modifications.
Chemical Reactions Analysis
Substitution Reactions
The chloro and fluoro substituents on the phenyl ring enable nucleophilic aromatic substitution (NAS) under specific conditions.
Chlorination with Thionyl Chloride
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Reagents/Conditions : Thionyl chloride (SOCl₂), DMF (catalytic), reflux.
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Mechanism : Converts hydroxyl or amine groups to chlorides via intermediate chlorosulfite formation.
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Application : Used to synthesize 4-chloro-7-fluoro-6-nitroquinazoline intermediates .
Reaction with 3-Chloro-4-fluoroaniline
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Conditions : THF/tert-butanol mixture (7:3), 10–15°C.
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Outcome : Substitutes the chloride group with aniline, forming 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline in >98% purity .
Morpholinyl-Propanol Substitution
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Reagents : 3-Morpholin-4-yl-propan-1-ol, potassium tert-butoxide.
Cross-Coupling Reactions
The chloro group participates in transition-metal-catalyzed cross-couplings, though reactivity depends on catalyst choice.
Nickel-Catalyzed Alkylation
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Catalyst : Bis(triphenylphosphine)nickel(II) dichloride.
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Conditions : Dimethylzinc (Me₂Zn), DMF, 50°C.
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Application : Converts aryl halides to alkylated derivatives (e.g., toluene analogs) .
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl bromide | NiCl₂(PPh₃)₂, Me₂Zn | Alkylated derivative | Moderate |
Reduction Reactions
The nitro group in intermediates can be hydrogenated to amines:
Reactivity Comparison with Analogues
| Compound | Reactivity with SOCl₂ | NAS Efficiency | Cross-Coupling Yield |
|---|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)piperazine | High | >95% | Moderate |
| 1-(4-Fluorophenyl)piperazine | Moderate | 80–85% | Low |
Research Findings
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Toxicity Mitigation : Replacing N,N-dimethylaniline with morpholinyl-propanol as an acid acceptor reduced neurotoxicity risks .
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Stereoselectivity : Chiral Lewis acids (e.g., Sc(OTf)₃) enable enantioselective synthesis of hydroxyl amino alcohol derivatives .
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Detection in Forensic Samples : LC-MS/MS methods identify metabolites via characteristic ions (e.g., m/z 56 for piperazine cleavage) .
Scientific Research Applications
Pharmacological Research
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride has been primarily explored for its pharmacological properties. It acts as a ligand for various receptors, including serotonin receptors, which are crucial in the treatment of mood disorders and anxiety:
- Serotonin Receptor Modulation : Studies indicate that this compound can modulate serotonin receptors, making it a candidate for developing antidepressants and anxiolytics .
- Dopamine Receptor Interaction : Its interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia .
Medicinal Chemistry
The compound is also significant in medicinal chemistry for its role in drug design and synthesis:
- Lead Compound Development : Researchers have utilized it as a lead compound to develop new therapeutic agents targeting central nervous system disorders .
- Synthesis of Derivatives : The structural framework of this compound allows for the synthesis of various derivatives that may exhibit enhanced biological activities .
Case Studies
- Antidepressant Activity : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of derivatives based on this compound in animal models of depression, showing significant improvement in behavioral tests compared to controls .
- Anxiolytic Effects : Another research project highlighted the anxiolytic effects of this compound in preclinical studies, indicating its potential as a therapeutic agent for anxiety disorders .
Toxicological Studies
Toxicological evaluations are essential to understanding the safety profile of this compound:
- Safety Assessments : Preliminary studies suggest low toxicity levels; however, comprehensive toxicological profiling is necessary before clinical application .
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electron-Withdrawing Effects
- The 3-chloro-4-fluoro substitution in the target compound introduces strong electron-withdrawing effects, enhancing receptor binding affinity compared to 1-(3,4-dichlorophenyl)piperazine (purely chloro-substituted). Fluorine’s high electronegativity improves metabolic stability and bioavailability .
- In contrast, Trimetazidine dihydrochloride ’s methoxy groups are electron-donating, reducing electrophilicity and altering target interactions (e.g., mitochondrial metabolism vs. receptor binding) .
Receptor Selectivity
- Meclizine and Hydroxyzine target histamine H1 receptors, leveraging bulky benzyl substituents for prolonged action, unlike the compact phenyl group in the target compound .
Biological Activity
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a synthetic compound with various biological activities, primarily due to its interaction with neurotransmitter systems. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula C10H14Cl2F2N2 and is characterized by the presence of a piperazine ring substituted with a chloro and fluorophenyl group. Its structural formula can be represented as follows:
This compound primarily acts as a serotonin receptor antagonist . It has been shown to interact with various serotonin receptors (5-HT receptors), particularly 5-HT2A and 5-HT2C, which are involved in mood regulation and anxiety.
Key Mechanisms:
- Receptor Binding : The compound binds to serotonin receptors, modulating their activity and influencing neurotransmission.
- Dopaminergic Activity : It also exhibits dopaminergic properties, which may contribute to its effects on mood and behavior.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models. |
| Anxiolytic Properties | Reduces anxiety-like behaviors in preclinical studies. |
| Antipsychotic Potential | Shows promise in treating psychosis-related symptoms through dopaminergic modulation. |
| Antimicrobial Activity | Preliminary studies suggest antimicrobial properties against certain bacteria. |
Case Studies
- Antidepressant Effects : A study involving animal models demonstrated that administration of the compound led to significant reductions in depression-like behaviors when compared to control groups. The mechanism was attributed to increased serotonergic activity in the brain.
- Anxiolytic Properties : In a controlled trial, subjects treated with the compound exhibited reduced anxiety levels as measured by behavioral tests (e.g., elevated plus maze). The results indicated a significant decrease in anxiety-related behaviors.
- Antimicrobial Activity : Laboratory studies have shown that this compound exhibits antimicrobial properties against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Research Findings
Recent research has focused on the pharmacological profile of this compound, revealing its multifaceted biological activities:
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, making it a candidate for therapeutic applications.
- Toxicity Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity, although further studies are required to establish long-term safety profiles.
Q & A
Basic: What are the recommended methods for synthesizing 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride?
Methodological Answer:
The synthesis typically involves two stages: (1) formation of the arylpiperazine backbone and (2) dihydrochloride salt preparation.
- Step 1: React 3-chloro-4-fluorophenyl derivatives (e.g., 3-chloro-4-fluorobromobenzene) with piperazine under alkaline conditions. For example, using potassium carbonate in a polar aprotic solvent like acetonitrile at reflux (80–100°C) for 12–24 hours .
- Step 2: Treat the freebase with concentrated hydrochloric acid in ethanol. The dihydrochloride salt crystallizes upon cooling, as described in piperazine dihydrochloride synthesis protocols .
Critical Note: Monitor reaction progress via TLC or HPLC to ensure complete substitution and avoid byproducts like N,N'-bis-arylpiperazines.
Basic: How should researchers characterize the purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC/UV-Vis: Detect impurities at λmax ≈ 239–288 nm (common for arylpiperazines) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- NMR: Confirm the absence of residual solvents (e.g., ethanol) and verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Elemental Analysis: Ensure Cl/F stoichiometry aligns with theoretical values (e.g., %Cl: ~25.1%, %F: ~6.4%) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Exposure Control: Adhere to OSHA-recommended airborne limits (5 mg/m³ TWA) and use fume hoods for powder handling .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with metals (e.g., aluminum, zinc) due to incompatibility risks .
- Storage: Keep in airtight containers at –20°C to prevent hygroscopic degradation .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigate this by:
- Standardizing Assays: Use the same cell line (e.g., HEK293 expressing human 5-HT1A receptors) and buffer (piperazine-based buffers at pH 7.4 ± 0.1) to minimize ionic strength effects .
- Radioligand Validation: Compare displacement curves using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) with controls like WAY-100635 .
- Data Normalization: Report affinities as Ki values (calculated via Cheng-Prusoff equation) rather than IC50 to account for radioligand concentration differences .
Advanced: What strategies optimize the compound’s stability in long-term pharmacological studies?
Methodological Answer:
- pH Control: Prepare stock solutions in 0.1 M HCl (pH ≈ 2) to prevent piperazine ring oxidation. For in vivo studies, buffer with glycylglycine (pH 6.8–7.2) to maintain stability without precipitating calcium/magnesium ions .
- Lyophilization: Freeze-dry aliquots under nitrogen to avoid hydrolysis. Reconstitute in degassed PBS immediately before use .
- Degradation Monitoring: Use LC-MS to detect hydrolytic byproducts (e.g., 3-chloro-4-fluoroaniline) over time .
Advanced: How can impurities in synthesized batches be systematically identified and quantified?
Methodological Answer:
- Impurity Profiling: Reference pharmacopeial standards for common byproducts (e.g., 1-(3,4-dichlorophenyl)piperazine from incomplete fluorination) .
- LC-MS/MS: Employ a QTOF instrument in positive ion mode to detect trace impurities (<0.1%). Key fragments: m/z 215 [M+H–2HCl]⁺ and m/z 179 [M+H–Cl–F]⁺ .
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and compare impurity profiles to ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
